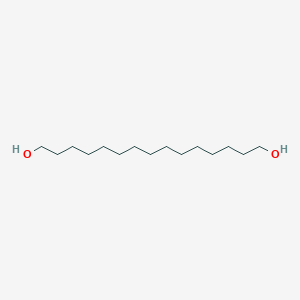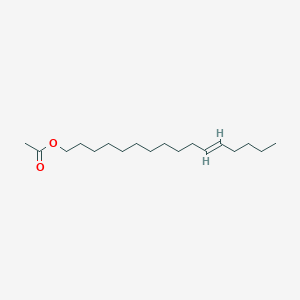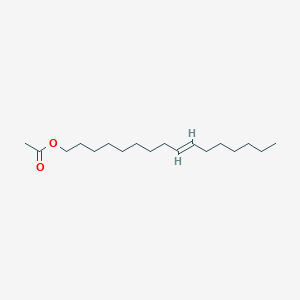
1,15-Pentadecanediol
Übersicht
Beschreibung
1,15-Pentadecanediol (also known as 1,15-PD or 1-15-PD) is a naturally occurring linear diol found in the human body, and is a constituent of some plant oils. It is an important intermediate in the synthesis of various compounds including pharmaceuticals, fragrances, and cosmetics. 1,15-PD is a versatile molecule that can be used in a variety of applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Strukturanalyse
1,15-Pentadecanediol wurde ausgiebig unter Verwendung von Pulverröntgendiffraktometrie (PXRD) und Polarisationsmikroskopie (PLM) untersucht . Diese Techniken ermöglichen es Forschern, die Kristallstruktur der Verbindung zu verstehen, was für ihre Anwendungen in verschiedenen Bereichen entscheidend ist .
Synthese und Umkristallisation
Die Verbindung kann aus 15-Hydroxypentadecansäure synthetisiert werden . Sie kann auch aus Diethylether umkristallisiert werden, was zu geringfügigen Unterschieden in der verfeinerten Struktur führen kann .
Phasenumwandlungsstudien
Hochtemperatur-Phasenumwandlungen von this compound wurden untersucht . Dies ist wichtig, um zu verstehen, wie sich die Verbindung unter verschiedenen Bedingungen verhält, was in Bereichen wie Materialwissenschaften und -technik nützlich sein kann .
Molekularpackung
Die molekulare Packung von this compound zeigt deutliche Unterschiede zwischen Verbindungen mit einer geraden und ungeraden Anzahl von Kohlenstoffatomen . Dieses „gerade-ungerade Verhalten“ wurde umfassend untersucht und kann Auswirkungen auf die Eigenschaften und Anwendungen der Verbindung haben .
Röntgenbeugung unter streifendem Einfall (GIXD)
GIXD ist eine Technik, die verwendet wird, um die Oberflächenstruktur eines Materials zu untersuchen. Sie wurde verwendet, um zwei Proben von this compound zu analysieren: eine aus Diethylether umkristallisiert (PTDOL-R) und eine, die direkt aus der Synthese erhalten wurde (PTDOL-NR) .
Energetische Berechnungen
Energetische Berechnungen wurden an this compound durchgeführt <svg
Eigenschaften
IUPAC Name |
pentadecane-1,15-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h16-17H,1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPYFGWSQQFVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCO)CCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333868 | |
| Record name | 1,15-Pentadecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14722-40-8 | |
| Record name | 1,15-Pentadecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 1,15-Pentadecanediol and how do they relate to its crystal packing?
A1: this compound (C15H32O2) is an α,ω-alkanediol with a long hydrocarbon chain and a hydroxyl group at each end [, ]. This structure leads to interesting crystal packing behavior. Studies have shown that the molecules arrange themselves in layers similar to the smectic A phase of liquid crystals []. This layered arrangement is influenced by the conformation of the terminal hydroxyl groups. In the crystal structure, one hydroxyl group adopts a gauche conformation relative to the hydrocarbon chain, while the other adopts a trans conformation []. This conformation, combined with the odd number of carbon atoms in the chain, leads to a specific type of crystal packing, distinct from even-numbered α,ω-alkanediols [, ].
Q2: How does the crystal structure of this compound differ depending on the recrystallization method?
A2: X-ray diffraction studies have revealed subtle variations in the crystal structure of this compound depending on the sample preparation method []. Specifically, the unit cell parameters exhibit minor differences between this compound recrystallized from ethyl ether (PTDOL-R) and the as-synthesized form (PTDOL-NR) []. While both crystallize in the P212121 space group, the unit cell dimensions (a, b, c) show slight deviations, highlighting the sensitivity of crystal packing to the purification and crystallization process [].
Q3: Can this compound be synthesized via a cyclic rearrangement reaction, and if so, what is the significance?
A3: Yes, this compound can be synthesized through a zincate-mediated rearrangement reaction using bicyclo[13.1.0]pentadecane-1,15-diol as a starting material []. This reaction, catalyzed by an organozincate complex, offers a unique approach to generating 14-membered cyclic vic-diols from smaller cyclic substrates []. This methodology holds potential for the synthesis of macrocyclic compounds, which are valuable building blocks in various chemical disciplines.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














